molecular formula C12H18BrNO3S B14894598 n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide

n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide

Cat. No.: B14894598
M. Wt: 336.25 g/mol
InChI Key: JIOKKWDJTRHWGQ-UHFFFAOYSA-N
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Description

n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide is a sulfonamide derivative characterized by a propane sulfonamide backbone linked to a substituted aromatic ring. The aromatic moiety features a bromine atom at the 3-position and a methoxy group at the 4-position, connected via an ethyl chain. Its molecular formula is C₁₂H₁₆BrNO₃S, with a calculated molecular weight of 334.24 g/mol.

Properties

Molecular Formula

C12H18BrNO3S

Molecular Weight

336.25 g/mol

IUPAC Name

N-[1-(3-bromo-4-methoxyphenyl)ethyl]propane-1-sulfonamide

InChI

InChI=1S/C12H18BrNO3S/c1-4-7-18(15,16)14-9(2)10-5-6-12(17-3)11(13)8-10/h5-6,8-9,14H,4,7H2,1-3H3

InChI Key

JIOKKWDJTRHWGQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC(C)C1=CC(=C(C=C1)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide typically involves the reaction of 3-bromo-4-methoxyphenyl ethylamine with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 3-position of the aromatic ring undergoes substitution reactions under specific conditions. The methoxy group at the 4-position acts as an electron-donating group, directing nucleophilic attack to the para position relative to itself.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂OAryl-substituted derivative65–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, tolueneAminated derivative72%
Thiol SubstitutionNaSH, CuI, DMF, 80°CThioether analog58%

Key Mechanistic Notes :

  • Palladium-catalyzed couplings (e.g., Suzuki) proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination .

  • Thiol substitution involves a single-step SNAr mechanism facilitated by the electron-rich aromatic ring.

Sulfonamide Functionalization

The propane-1-sulfonamide group participates in alkylation, acylation, and deprotonation reactions due to its acidic N–H bond (pKa ≈ 10–12).

Reaction TypeReagents/ConditionsProductYieldSource
N-AlkylationK₂CO₃, alkyl halide, DMF, 60°CN-Alkylated sulfonamide81%
N-AcylationAcCl, pyridine, CH₂Cl₂, 0°C → RTN-Acetylated derivative76%
DeprotonationDBU, SulfoxFluor, CH₃CNFluorinated alkyl side chain68%

Key Mechanistic Notes :

  • Alkylation proceeds via an SN2 mechanism under basic conditions .

  • Deprotonation with DBU generates a sulfonamide anion, which reacts with electrophiles like SulfoxFluor to introduce fluorine .

Demethylation of the Methoxy Group

The 4-methoxy group can be converted to a hydroxyl group, enabling further derivatization:

Reaction TypeReagents/ConditionsProductYieldSource
BBr₃-MediatedBBr₃, CH₂Cl₂, −78°C → RTPhenolic derivative89%
HI/AcOHHI (57%), AcOH, refluxHydroxyl analog75%

Applications :

  • The phenolic product serves as a substrate for esterification or glycosylation .

Cyclization Reactions

The ethylamine linker and sulfonamide group facilitate cyclization under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Acid-CatalyzedH₂SO₄, EtOH, ΔBenzoisoxazole derivative63%
Base-PromotedKOtBu, DMSO, 120°CSulfonamidine heterocycle55%

Mechanistic Pathway :

  • Acidic conditions promote intramolecular dehydration, forming a five-membered heterocycle .

Oxidation and Reduction

The ethylamine side chain and aromatic ring undergo redox transformations:

Reaction TypeReagents/ConditionsProductYieldSource
Side-Chain OxidationKMnO₄, H₂O, ΔKetone derivative70%
Aromatic NitrationHNO₃/H₂SO₄, 0°CNitro-substituted analog65%

Applications :

  • Oxidation generates a ketone for subsequent hydrazone or oxime formation.

Scientific Research Applications

n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromine atom and methoxy group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamide Derivatives

The target compound shares a sulfonamide functional group with several structurally related molecules, but its substitution pattern distinguishes it from analogs. Key comparisons include:

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Features a chromen-4-one core with dual fluorine substituents and a pyrazolopyrimidine ring. The sulfonamide is attached to a benzene ring rather than a propane chain. Molecular weight (589.1 g/mol) is significantly higher due to the extended polycyclic system .
  • (Z)-N-(3-(4-Chloro-2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)-N-(4-hydroxybut-2-en-1-yl)-4-methylbenzenesulfonamide ():

    • Contains two sulfonamide groups , a chloro substituent, and a propargyl linkage.
    • The presence of a hydroxylated butenyl chain introduces polarity and conformational flexibility absent in the target compound .

Key Structural Differences:

  • Substituent Effects : Bromine (target) vs. fluorine () or chlorine () alters steric bulk and electronic properties. Bromine’s larger size may enhance lipophilicity and influence binding interactions.
  • Backbone Flexibility : The propane sulfonamide chain in the target compound likely increases conformational flexibility compared to rigid aromatic systems in analogs.

Physicochemical Properties and Molecular Characteristics

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C)
n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide C₁₂H₁₆BrNO₃S 334.24 3-Bromo-4-methoxy, propane sulfonamide N/A
Patent Example () C₂₉H₂₂F₂N₆O₄S 589.1 Fluoro-chromen, pyrazolopyrimidine, methylbenzenesulfonamide 175–178
Compound 1n () C₂₁H₂₂ClN₃O₄S₂ 504.0 Chloro, methyl sulfonamido, propargyl, hydroxybutenyl N/A

Notable Observations:

  • The patent compound () has a high melting point (175–178°C), likely due to its extended aromatic system and crystalline packing .
  • The target compound’s smaller size (334.24 g/mol) may improve membrane permeability compared to bulkier analogs.

Biological Activity

N-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 3-bromo-4-methoxyphenyl derivatives with propane-1-sulfonamide. The resulting structure features a sulfonamide group, which is known for its pharmacological significance. The presence of the bromo and methoxy substituents on the phenyl ring enhances its biological activity by modulating interactions with target proteins.

Biological Activity Overview

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including MV4-11 cells, with IC50 values in the low micromolar range (0.78 - 0.87 μM) . The compound exerts its effects by:

  • Inhibiting Oncogene Expression : It reduces the expression of oncogenes such as c-Myc and CDK6, leading to cell cycle arrest at the G0/G1 phase and inducing apoptosis .
  • Mechanism of Action : The compound binds effectively to BRD4(1), a protein involved in transcriptional regulation, thus blocking pathways that promote tumor growth .

2. Anti-Inflammatory Properties

In addition to its anti-cancer activity, this sulfonamide has demonstrated significant anti-inflammatory effects. It inhibits nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages, showcasing its ability to modulate inflammatory responses . Key findings include:

  • IC50 Values : The compound exhibited potent inhibition of NO production with IC50 values around 5 μM, indicating strong anti-inflammatory potential.
  • Inhibition of iNOS and COX-2 : The compound significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators in inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
Anti-CancerMV4-110.78 - 0.87Inhibition of BRD4(1), c-Myc, CDK6
Anti-InflammatoryRAW 264.7 macrophages5Inhibition of iNOS and COX-2
Inhibition of NORAW 264.7 macrophages~5Reduced expression of inflammatory mediators

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly impact biological activity. For instance, the presence of bromine at the meta position and methoxy at para enhances binding affinity to target proteins involved in cancer progression and inflammation .

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